(5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
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Overview
Description
(5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a chemical compound known for its unique structure and potential applications in various fields. It consists of a thiazolidine ring fused with a benzylidene group, which includes a hydroxyl group at the 3-position. This compound has garnered interest due to its potential biological activities and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione typically involves the condensation of 3-hydroxybenzaldehyde with thiazolidine-2,4-dione. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, purification techniques like recrystallization or chromatography may be employed to isolate the compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The benzylidene group can be reduced to form a saturated thiazolidine derivative.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like pyridine.
Major Products
Oxidation: Formation of 3-formylbenzylidene-thiazolidine-2,4-dione.
Reduction: Formation of 5-(3-hydroxybenzyl)-1,3-thiazolidine-2,4-dione.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases like diabetes and cancer.
Mechanism of Action
The mechanism of action of (5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. For example, its potential anticancer activity may be related to its ability to induce apoptosis (programmed cell death) in cancer cells by modulating signaling pathways involved in cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
(5E)-5-(4-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione: Similar structure with the hydroxyl group at the 4-position.
(5E)-5-(3-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: Contains a thioxo group instead of a carbonyl group at the 2-position.
Uniqueness
(5E)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is unique due to the specific positioning of the hydroxyl group and the benzylidene moiety, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
Molecular Formula |
C10H7NO3S |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
(5Z)-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H7NO3S/c12-7-3-1-2-6(4-7)5-8-9(13)11-10(14)15-8/h1-5,12H,(H,11,13,14)/b8-5- |
InChI Key |
IKLKVFXCODJJRX-YVMONPNESA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)O)/C=C\2/C(=O)NC(=O)S2 |
Canonical SMILES |
C1=CC(=CC(=C1)O)C=C2C(=O)NC(=O)S2 |
Origin of Product |
United States |
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